5'-O-DMT-2'-O-甲基-N6-苯氧乙酰腺苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

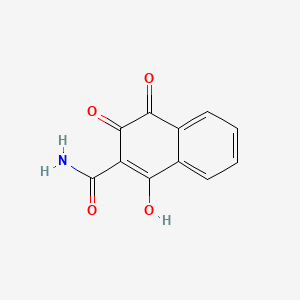

5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine is a novel synthetic nucleoside with antiviral and anticancer activities . It is a phosphoramidite that can be used to synthesize oligonucleotides of any sequence . This compound is also used in the research of inflammatory disorders and autoimmune diseases .

Synthesis Analysis

The synthesis of 5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine involves the use of a phosphoramidite . It is a building block in the chemical synthesis of oligonucleotides containing a 2’-O-methyl adenosine nucleoside unit .Molecular Structure Analysis

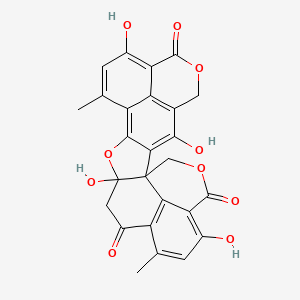

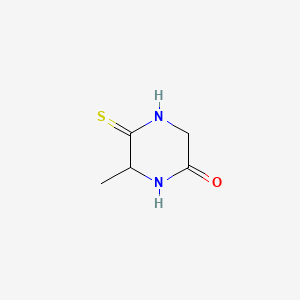

The molecular formula of 5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine is C40H39N5O8 . The molecular weight is 717.8 g/mol .Chemical Reactions Analysis

5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine is a nucleoside analogue that inhibits the activity of DNA gyrase and topoisomerase IV . These enzymes maintain the integrity of bacterial DNA .Physical And Chemical Properties Analysis

The physical and chemical properties of 5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine include a molecular weight of 717.8 g/mol, XLogP3 of 5.1, hydrogen bond donor count of 2, hydrogen bond acceptor count of 11, and rotatable bond count of 14 .科学研究应用

Antiviral and Anticancer Activities

Field

Biomedical Research - Oncology and Virology

Application

“5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine” is a novel synthetic nucleoside with antiviral and anticancer activities .

Method of Application

This compound is a phosphoramidite that can be used to synthesize oligonucleotides of any sequence . These oligonucleotides can then be used in various experimental procedures to study their antiviral and anticancer effects.

Results

While specific results or outcomes were not found in the available resources, the compound’s antiviral and anticancer activities suggest potential effectiveness in treating certain types of viral infections and cancers .

Inhibition of DNA Gyrase and Topoisomerase IV

Field

Biomedical Research - Microbiology

Application

“5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine” has been shown to inhibit the activity of DNA gyrase and topoisomerase IV .

Method of Application

This compound is a nucleoside analogue that can be used in various experimental procedures to study its inhibitory effects on these enzymes .

Results

The inhibition of DNA gyrase and topoisomerase IV, enzymes that maintain the integrity of bacterial DNA, suggests potential effectiveness in treating bacterial infections .

Synthesis of Modified Oligonucleotides

Field

Biomedical Research - Molecular Biology

Application

“5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine” is used in the synthesis of modified oligonucleotides .

Method of Application

This compound is a phosphoramidite that can be used to synthesize oligonucleotides of any sequence . These oligonucleotides can then be used in various applications including RNA interference and antisense therapy .

Results

While specific results or outcomes were not found in the available resources, the ability to synthesize modified oligonucleotides suggests potential applications in treating various diseases like viral infections, genetic disorders, and cancer .

Activator of Viral Transcription and Replication

Field

Biomedical Research - Virology

Application

“5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine” is also an activator of viral transcription and replication .

Method of Application

This compound can be used in various experimental procedures to study its effects on viral transcription and replication .

Results

While specific results or outcomes were not found in the available resources, the compound’s ability to activate viral transcription and replication suggests potential effectiveness in studying viral life cycles .

RNA Interference and Antisense Therapy

Application

“5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine” is used in RNA interference and antisense therapy .

Method of Application

This compound is a phosphoramidite that can be used to synthesize oligonucleotides of any sequence . These oligonucleotides can then be used in RNA interference and antisense therapy .

Results

While specific results or outcomes were not found in the available resources, the ability to synthesize oligonucleotides for RNA interference and antisense therapy suggests potential applications in treating various diseases like viral infections, genetic disorders, and cancer .

Proteomics Research

Field

Biomedical Research - Proteomics

Application

“5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine” is used in proteomics research .

Method of Application

This compound can be used in various experimental procedures to study its effects on protein expression and function .

Results

While specific results or outcomes were not found in the available resources, the compound’s use in proteomics research suggests potential applications in studying protein interactions and functions .

未来方向

5’-O-DMT-2’-O-methyl-N6-phenoxyacetyladenosine is a promising molecular implement utilized in the synthesis of modified oligonucleotides that can be used in various applications including RNA interference and antisense therapy for treating multifarious diseases like viral infections, genetic disorders, and cancer .

属性

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-4-hydroxy-3-methoxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H39N5O8/c1-48-29-19-17-27(18-20-29)40(26-11-6-4-7-12-26,28-13-10-16-31(21-28)49-2)52-22-32-35(47)36(50-3)39(53-32)45-25-43-34-37(41-24-42-38(34)45)44-33(46)23-51-30-14-8-5-9-15-30/h4-21,24-25,32,35-36,39,47H,22-23H2,1-3H3,(H,41,42,44,46)/t32-,35-,36-,39-,40?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJIISZNTSASNR-QWGRGFTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC(=CC=C7)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC(=CC=C7)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H39N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-DMT-2'-O-methyl-N6-phenoxyacetyladenosine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(2-Chloro-4-nitrophenyl)hydrazinylidene]-2-imino-4-methyl-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B592373.png)

![(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B592380.png)